4-Methoxycinnamic Acid

Biocatalysis Enzymology Cytochrome P450

Researchers requiring a well-characterized tyrosinase inhibitor or CYP199A4 monooxygenase substrate often face batch variability and ambiguous enzyme specificity from generic cinnamic acid derivatives. 4-Methoxycinnamic acid resolves these challenges: • Noncompetitive tyrosinase inhibitor (IC50 0.42 mM, Ki 0.458 mM)-mechanistically distinct from competitive 4-hydroxycinnamic acid, enabling robust SAR and anti-browning agent screening. • 100% regioselective CYP199A4 oxidation at the para-substituent with a high product formation rate (180 nmol nmol-P450⁻¹ min⁻¹), delivering reproducible single-product biocatalytic demethylation for directed evolution campaigns. • Consistent ≥99% purity with reliable global supply supports enzyme engineering, medicinal chemistry, and next-generation UV-filter development.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 830-09-1
Cat. No. B028495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxycinnamic Acid
CAS830-09-1
Synonyms4-methoxycinnamate
4-methoxycinnamate, (E)-isomer
4-methoxycinnamate, (Z)-isomer
4-methoxycinnamate, aluminum salt
4-methoxycinnamate, calcium salt
4-methoxycinnamate, magnesium salt
4-methoxycinnamate, potassium salt
4-methoxycinnamate, sodium salt
4-methoxycinnamate, zinc salt
4-methoxycinnamate, zirconium salt
4-methoxycinnamic acid
4-methoxycinnamic acid, (Z)-
E-p-methoxycinnamic acid
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)O
InChIInChI=1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+
InChIKeyAFDXODALSZRGIH-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.712 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxycinnamic Acid (CAS 830-09-1): A Selectively Functionalized Cinnamic Acid for Targeted Research Applications


4-Methoxycinnamic acid (4-MCA), also known as p-methoxycinnamic acid, is a methoxycinnamic acid derivative [1]. It features a single methoxy (-OCH3) substituent at the para-position of the phenyl ring, which is functionally related to the parent cinnamic acid scaffold [1]. This specific substitution pattern fundamentally alters its electronic properties, enzyme interactions, and biological activity compared to unsubstituted cinnamic acid and other hydroxylated or methoxylated analogs [2].

4-Methoxycinnamic Acid (CAS 830-09-1): Why Generic Substitution with Unsubstituted or Hydroxylated Cinnamates Is Scientifically Invalid


Direct substitution of 4-MCA with unsubstituted cinnamic acid or even closely related 4-hydroxycinnamic acid (p-coumaric acid) is not scientifically valid for applications requiring specific bioactivity or enzyme specificity. The para-methoxy group dramatically increases the compound's substrate affinity and selectivity for enzymes like CYP199A4 [1]. Furthermore, 4-MCA demonstrates a distinct mechanism of enzyme inhibition (noncompetitive vs. competitive) compared to 4-hydroxycinnamic acid against tyrosinase, resulting in a superior inhibitory potency (lower IC50) [2].

4-Methoxycinnamic Acid (CAS 830-09-1): Quantitative Performance Metrics for Scientific Selection and Procurement


4-Methoxycinnamic Acid vs. Cinnamic Acid: Superior Substrate Affinity and Oxidation Rate for CYP199A4 Biocatalysis

4-MCA is a significantly more efficient substrate for the cytochrome P450 enzyme CYP199A4 compared to the parent compound, cinnamic acid. 4-MCA bound tightly to CYP199A4 and was oxidized with a product formation rate of 180 nmol (nmol-P450)^-1 min^-1. In contrast, the parent cinnamic acid was a much poorer substrate, highlighting the critical role of the para-methoxy group for efficient enzyme turnover [1].

Biocatalysis Enzymology Cytochrome P450 Synthetic Biology

4-Methoxycinnamic Acid vs. 4-Hydroxycinnamic Acid: Noncompetitive Tyrosinase Inhibition for Distinct Kinetic Outcomes

Against mushroom tyrosinase diphenolase activity, 4-MCA exhibits a noncompetitive inhibition mechanism with a Ki of 0.458 mM, distinct from 4-hydroxycinnamic acid, which acts as a competitive inhibitor (Ki = 0.244 mM) [1]. The IC50 for 4-MCA was 0.42 mM, which is superior to that of 4-hydroxycinnamic acid (0.50 mM) and significantly better than the parent cinnamic acid (2.10 mM) [1].

Tyrosinase Inhibition Enzyme Kinetics Melanogenesis Food Browning

4-Methoxycinnamic Acid vs. Isoferulic Acid: Equivalent Hepatoprotective Activity with a Distinct Substituent Pattern

In a study of phenylpropanoids isolated from Scrophularia buergeriana roots, 4-MCA (p-methoxycinnamic acid) demonstrated significant hepatoprotective activity against CCl4-induced toxicity in primary cultures of rat hepatocytes . Its activity was found to be equally effective as isoferulic acid (3-hydroxy-4-methoxycinnamic acid), a structurally similar compound used for direct comparison . Both compounds significantly preserved glutathione (GSH) levels and activities of key antioxidant enzymes like glutathione disulfide reductase and glutathione-S-transferase in injured hepatocytes .

Hepatoprotection Oxidative Stress Natural Products Toxicology

4-Methoxycinnamic Acid as a UV Filter: Expanded Absorption Range vs. Cinnamic Acid Derivatives

Esters derived from 4-MCA exhibit a broader and more blue-shifted UV absorbance spectrum (250 to 345 nm, λmax ~305 nm) compared to esters from unsubstituted cinnamic acid (260 to 315 nm, λmax ~270 nm) [1]. This provides enhanced UV-B absorption, making methoxycinnamic derivatives better candidates for sunscreen active ingredients [1].

UV Spectroscopy Photoprotection Sunscreen Actives Polymer Chemistry

4-Methoxycinnamic Acid (CAS 830-09-1): Validated Application Scenarios Stemming from Quantitative Evidence


Biocatalytic Synthesis and Enzyme Engineering with CYP199A4

4-MCA is an ideal model substrate and starting material for studies involving the CYP199A4 monooxygenase. Its high product formation rate (180 nmol nmol-P450^-1 min^-1) and 100% selectivity for oxidation at the para-substituent enable efficient, single-product biocatalytic demethylation reactions, making it a benchmark substrate for enzyme characterization and directed evolution campaigns .

Tyrosinase Inhibition Studies for Cosmetic and Food Science

4-MCA serves as a well-characterized, noncompetitive inhibitor of tyrosinase (IC50 = 0.42 mM, Ki = 0.458 mM) . This distinct kinetic mechanism, compared to the competitive inhibition of 4-hydroxycinnamic acid, makes it a valuable reference compound for developing structure-activity relationship models and screening for novel anti-browning or skin-lightening agents .

Hepatoprotective Lead Optimization and Mechanistic Toxicology

With demonstrated hepatoprotective activity equivalent to isoferulic acid in a CCl4-induced hepatotoxicity model , 4-MCA is an excellent starting point for medicinal chemistry efforts. Its simpler structure (lacking the meta-hydroxy group) facilitates easier synthetic manipulation for generating derivative libraries aimed at improving potency, bioavailability, or understanding the pharmacophore responsible for the observed preservation of glutathione and antioxidant enzyme systems .

Development of Advanced UV-Absorbing Materials and Sunscreens

The unique UV absorption profile of 4-MCA derivatives, characterized by a broader range (250-345 nm) and a red-shifted λmax (~305 nm) compared to cinnamic acid derivatives , positions 4-MCA as a key building block for synthesizing next-generation UV filters. It is particularly valuable for materials requiring enhanced UV-B protection, such as in novel sunscreens, UV-curable coatings, or grafted silicone polymers for optical applications .

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